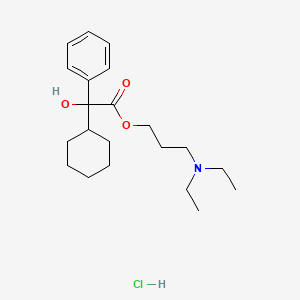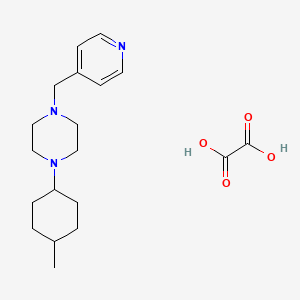![molecular formula C21H24N2O2 B4883826 4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4883826.png)
4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide, also known as EPB or Compound 21, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a selective agonist of the angiotensin II type 2 receptor (AT2R), which is a member of the renin-angiotensin system (RAS). EPB has shown promise in various areas of research, including cardiovascular disease, cancer, and neurological disorders.
Mecanismo De Acción
4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide selectively activates the AT2R, which is a G protein-coupled receptor that is involved in various physiological processes, including blood pressure regulation, cell proliferation, and apoptosis. The activation of the AT2R by 4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide leads to the activation of various intracellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways are involved in various cellular processes, including cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to have various biochemical and physiological effects in different cell types and animal models. These effects include the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation and fibrosis, and the improvement of cardiovascular function. 4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has also been shown to have neuroprotective effects in animal models of neurological disorders, including the reduction of oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has several advantages for lab experiments, including its high selectivity for the AT2R, its ability to activate various intracellular signaling pathways, and its beneficial effects on various physiological processes. However, 4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide also has limitations, including its relatively low potency compared to other AT2R agonists and its potential off-target effects on other receptors.
Direcciones Futuras
4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has shown promise in various areas of research, and there are several future directions that could be explored. These include the development of more potent and selective AT2R agonists, the investigation of the therapeutic potential of 4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide in different disease models, and the identification of novel intracellular targets of 4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide. Additionally, the potential off-target effects of 4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide on other receptors should be further investigated to fully understand its biological effects.
Métodos De Síntesis
The synthesis of 4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide involves several steps, including the reaction of 4-(1-piperidinylcarbonyl)aniline with 4-bromoacetophenone, followed by the reaction of the resulting intermediate with ethylamine. The final product is obtained through crystallization and purification. The synthesis of 4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been optimized and improved over the years, resulting in higher yields and purity.
Aplicaciones Científicas De Investigación
4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-fibrotic, and anti-proliferative effects in various cell types. 4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has also been shown to have neuroprotective effects in animal models of neurological disorders, such as Alzheimer's disease and stroke. Additionally, 4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to have beneficial effects on cardiovascular function, including blood pressure regulation and cardiac hypertrophy.
Propiedades
IUPAC Name |
4-ethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-2-16-6-8-17(9-7-16)20(24)22-19-12-10-18(11-13-19)21(25)23-14-4-3-5-15-23/h6-13H,2-5,14-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXKNZVCVNPWEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxyethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4883765.png)

![2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B4883781.png)

![1-[(4-fluorophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4883785.png)

![7-[3-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4883797.png)
![4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4883811.png)
![4-(2-bromophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4883834.png)

![3-amino-2-benzyl-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4883843.png)
![N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide](/img/structure/B4883847.png)
![1-(hydroxymethyl)-4-(1-naphthyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4883855.png)